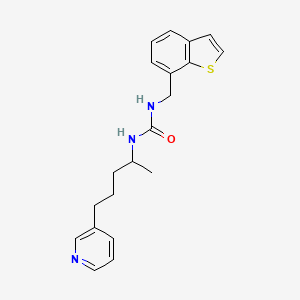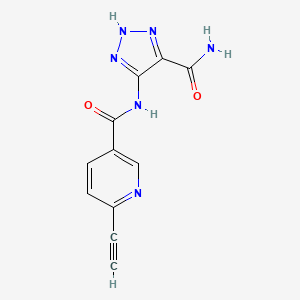
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea is not fully understood. However, it is believed that the compound inhibits various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. In addition, it has been found to activate certain receptors in the brain, which are involved in the regulation of glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes such as tyrosine kinase and phosphoinositide 3-kinase (PI3K). In addition, it has been found to activate certain receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and adenosine monophosphate-activated protein kinase (AMPK).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea in lab experiments include its potential applications in the treatment of various diseases and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail to fully understand how it inhibits various enzymes and signaling pathways. Furthermore, future research could focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea is a complex process that involves multiple steps. The most common synthesis method involves the reaction of 1-benzothiophen-7-ylmethylamine with 3-(5-pyridin-3-ylpentan-2-yl)isocyanate in the presence of a suitable solvent and catalyst.
Aplicaciones Científicas De Investigación
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, the compound has been found to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
1-(1-benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-15(5-2-6-16-7-4-11-21-13-16)23-20(24)22-14-18-9-3-8-17-10-12-25-19(17)18/h3-4,7-13,15H,2,5-6,14H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLPBHDUSMTVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)NC(=O)NCC2=CC=CC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)

![2-(azepan-1-yl)-N-[4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432677.png)
![5-acetyl-2,6-dimethyl-N-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B7432680.png)
![2-(azepan-1-yl)-N-[4-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432691.png)
![(1S)-2-[[(1R)-1-(2-fluorophenyl)propyl]amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7432699.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)
![1-[2-(2-Bromophenyl)-2-hydroxyethyl]-1-methyl-3-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7432715.png)
![N-[[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methyl]-N'-[1-(1,2,4-triazol-1-yl)propan-2-yl]oxamide](/img/structure/B7432728.png)
![1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)
![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea](/img/structure/B7432757.png)
![Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432764.png)
![6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7432772.png)
![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)